N-(2,2,2-trifluoroethyl)oxetan-3-amine

Lipophilicity CNS drug design Membrane permeability

N-(2,2,2-trifluoroethyl)oxetan-3-amine (CAS 1342774-30-4) is a small-molecule building block combining an oxetane heterocycle with a trifluoroethylamine side chain. Its molecular formula is C5H8F3NO, molecular weight is 155.12 g/mol, and it features a secondary amine, a four-membered oxygen heterocycle, and a fluorinated alkyl group.

Molecular Formula C5H8F3NO
Molecular Weight 155.12 g/mol
CAS No. 1342774-30-4
Cat. No. B1443897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,2,2-trifluoroethyl)oxetan-3-amine
CAS1342774-30-4
Molecular FormulaC5H8F3NO
Molecular Weight155.12 g/mol
Structural Identifiers
SMILESC1C(CO1)NCC(F)(F)F
InChIInChI=1S/C5H8F3NO/c6-5(7,8)3-9-4-1-10-2-4/h4,9H,1-3H2
InChIKeyXMRONXNNYFFSOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,2,2-trifluoroethyl)oxetan-3-amine CAS 1342774-30-4: Baseline Physicochemical and Structural Profile for Drug Discovery


N-(2,2,2-trifluoroethyl)oxetan-3-amine (CAS 1342774-30-4) is a small-molecule building block combining an oxetane heterocycle with a trifluoroethylamine side chain [1]. Its molecular formula is C5H8F3NO, molecular weight is 155.12 g/mol, and it features a secondary amine, a four-membered oxygen heterocycle, and a fluorinated alkyl group [1]. The compound is typically supplied at ≥95% purity for research and development applications .

Why Generic Substitution Fails: The Non-Interchangeable Oxetane-Trifluoroethyl Amine Motif


Substituting N-(2,2,2-trifluoroethyl)oxetan-3-amine with a generic oxetane amine or a simple trifluoroethylamine fails because the precise balance of polarity, lipophilicity, and conformational rigidity is determined by the specific combination of the oxetane ring and the electron-withdrawing trifluoroethyl group [1]. Fluorination of oxetane derivatives can decrease pKa values by up to three units compared to non-fluorinated counterparts, drastically altering ionization state and drug-likeness [1]. Additionally, amino-oxetanes exhibit different conformational preferences and exit vectors compared to amides or sulfonamides, meaning that a simple replacement cannot maintain the same binding topology [2].

Quantitative Differentiation Evidence for N-(2,2,2-trifluoroethyl)oxetan-3-amine


Optimized Lipophilicity: Balanced LogP for CNS and Membrane Permeability

N-(2,2,2-trifluoroethyl)oxetan-3-amine exhibits a computed XLogP3-AA value of 0.6 [1]. This value falls within the optimal range for CNS drug candidates (typically 1–3) and is significantly lower than the simple trifluoroethylamine comparator (logP ~1.2 [2]), yet higher than the parent oxetan-3-amine (logP ~ -0.64 ). The trifluoroethyl group increases lipophilicity relative to the parent amine, while the oxetane ring tempers the hydrophobicity of the trifluoroethyl group, providing a balanced profile that reduces non-specific binding risks.

Lipophilicity CNS drug design Membrane permeability

Reduced Topological Polar Surface Area (TPSA) for Enhanced Passive Diffusion

The topological polar surface area (TPSA) of N-(2,2,2-trifluoroethyl)oxetan-3-amine is 21.3 Ų [1]. This value is approximately 40% lower than that of oxetan-3-amine (TPSA = 35.25 Ų ) and slightly lower than that of 2,2,2-trifluoroethylamine (TPSA = 26.02 Ų [2]). The lower TPSA indicates a reduced polar surface, which correlates with improved passive membrane permeability and potential for oral bioavailability.

TPSA Membrane permeability ADME

Reduced Basicity: pKa Modulation via Trifluoroethyl Substitution

While a direct experimental pKa value for N-(2,2,2-trifluoroethyl)oxetan-3-amine is not reported in the accessible literature, class-level evidence strongly indicates a significant reduction in basicity compared to non-fluorinated oxetane amines. Fluorination of oxetane derivatives has been shown to decrease pKa values by up to three units [1]. The parent oxetan-3-amine has a predicted pKa of ~7.0 , while N-methyloxetan-3-amine has a predicted pKa of ~8.67 . Therefore, the target compound's pKa is expected to be in the range of 4.0–6.0, making it less basic and more likely to exist in a neutral form at physiological pH, which is favorable for passive diffusion and reduces off-target interactions with acidic biological molecules.

pKa Basicity Drug-likeness

Conformational Rigidity and 3D Character: The Oxetane Advantage

The oxetane ring in N-(2,2,2-trifluoroethyl)oxetan-3-amine imparts conformational rigidity and enhanced three-dimensionality compared to flexible acyclic amines. Oxetane-containing compounds exhibit a 'gauche' preference in the torsion angle between the amine and the oxetane ring, leading to exit vectors that differ from those of amides and more closely resemble sulfonamides [1]. This conformational constraint can improve target selectivity and reduce entropy penalties upon binding. The molecular weight of 155.12 g/mol and rotatable bond count of 2 [2] contribute to a favorable balance of rigidity and flexibility for fragment-based drug design.

Conformational analysis 3D structure Lead optimization

Application Scenarios Where N-(2,2,2-trifluoroethyl)oxetan-3-amine Outperforms Alternatives


CNS Drug Discovery: Balancing Lipophilicity for Blood-Brain Barrier Penetration

Use N-(2,2,2-trifluoroethyl)oxetan-3-amine as a building block for CNS-targeted small molecules where balanced lipophilicity (XLogP ~0.6) and low TPSA (21.3 Ų) are critical for passive blood-brain barrier penetration [1]. Its pKa reduction (relative to non-fluorinated amines) minimizes ionization at physiological pH, further enhancing CNS exposure [2].

Kinase Inhibitor Scaffold Elaboration: Enhancing Selectivity and Reducing Off-Target Effects

Incorporate this building block into kinase inhibitor scaffolds to leverage the oxetane's 3D character and conformational rigidity for improved target selectivity and reduced off-target kinase inhibition [1]. The trifluoroethyl group's electron-withdrawing effect can modulate binding interactions and improve metabolic stability [2].

Fragment-Based Drug Discovery (FBDD) and Lead Optimization

Employ N-(2,2,2-trifluoroethyl)oxetan-3-amine as a fragment-sized building block (MW 155) with favorable physicochemical properties for fragment growing or linking strategies. Its balanced lipophilicity and low TPSA support efficient fragment evolution while maintaining drug-like properties [1].

Bioisosteric Replacement of Amides or Sulfonamides

Use this compound as a precursor for synthesizing amino-oxetane-containing analogs to replace amide or sulfonamide moieties in lead compounds. Amino-oxetanes can maintain H-bond donor/acceptor capabilities while offering improved solubility and metabolic stability compared to amides [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2,2,2-trifluoroethyl)oxetan-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.